molecular formula C14H15ClN2OS2 B14801130 N-(tert-butylcarbamothioyl)-3-chloro-1-benzothiophene-2-carboxamide

N-(tert-butylcarbamothioyl)-3-chloro-1-benzothiophene-2-carboxamide

Cat. No.: B14801130
M. Wt: 326.9 g/mol
InChI Key: WZAAMOUEQVSQHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butylcarbamothioyl)-3-chloro-1-benzothiophene-2-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzothiophene ring, a chloro substituent, and a tert-butylcarbamothioyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butylcarbamothioyl)-3-chloro-1-benzothiophene-2-carboxamide typically involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with tert-butyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(tert-butylcarbamothioyl)-3-chloro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(tert-butylcarbamothioyl)-3-chloro-1-benzothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(tert-butylcarbamothioyl)-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the proliferation of protozoa by interfering with key enzymes and metabolic pathways. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their function and leading to the death of the protozoa .

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclohexylcarbamothioyl) benzamide (BTU-1)
  • 4-bromo-N-(3-nitrophenyl) carbamothioyl benzamide (BTU-3)

Uniqueness

N-(tert-butylcarbamothioyl)-3-chloro-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits a higher degree of selectivity and potency in its biological activities .

Properties

Molecular Formula

C14H15ClN2OS2

Molecular Weight

326.9 g/mol

IUPAC Name

N-(tert-butylcarbamothioyl)-3-chloro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C14H15ClN2OS2/c1-14(2,3)17-13(19)16-12(18)11-10(15)8-6-4-5-7-9(8)20-11/h4-7H,1-3H3,(H2,16,17,18,19)

InChI Key

WZAAMOUEQVSQHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=S)NC(=O)C1=C(C2=CC=CC=C2S1)Cl

Origin of Product

United States

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